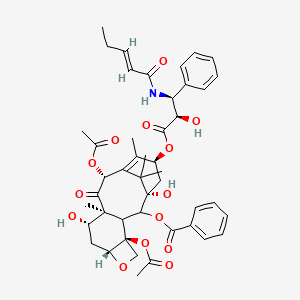
Desmethyl Ethyldihydrocephalomannine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Ethyldihydrocephalomannine is a complex organic compound with the molecular formula C45H53NO14 It is a derivative of ethyldihydrocephalomannine, a natural product isolated from certain plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Ethyldihydrocephalomannine typically involves multiple steps, starting from simpler organic compounds. One common approach is the modification of ethyldihydrocephalomannine through demethylation reactions. These reactions often require strong bases or acids and controlled reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful optimization of reaction conditions, purification processes, and quality control measures to ensure the production of a pure and consistent product.
Análisis De Reacciones Químicas
Types of Reactions: Desmethyl Ethyldihydrocephalomannine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Aplicaciones Científicas De Investigación
Desmethyl Ethyldihydrocephalomannine has been used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Studying its biological activity and potential therapeutic effects.
Medicine: Investigating its use as a precursor for the synthesis of pharmaceuticals.
Industry: Developing new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Desmethyl Ethyldihydrocephalomannine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis.
Comparación Con Compuestos Similares
Ethyldihydrocephalomannine
Desmethylcephalomannine
Paclitaxel analogs
Propiedades
Fórmula molecular |
C45H53NO14 |
|---|---|
Peso molecular |
831.9 g/mol |
Nombre IUPAC |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H53NO14/c1-8-9-20-32(50)46-34(27-16-12-10-13-17-27)35(51)41(54)58-29-22-45(55)39(59-40(53)28-18-14-11-15-19-28)37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33(24(29)2)42(45,5)6/h9-20,29-31,34-37,39,49,51,55H,8,21-23H2,1-7H3,(H,46,50)/b20-9+/t29-,30-,31+,34-,35+,36+,37?,39-,43+,44-,45+/m0/s1 |
Clave InChI |
PRJVWIISLJMHBJ-FVRHMIONSA-N |
SMILES isomérico |
CC/C=C/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H](C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES canónico |
CCC=CC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


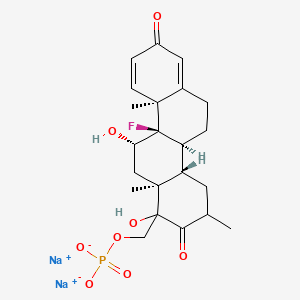
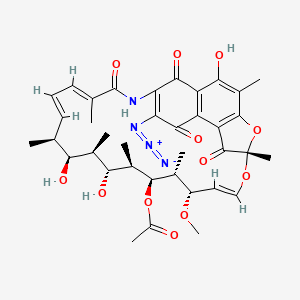
![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)
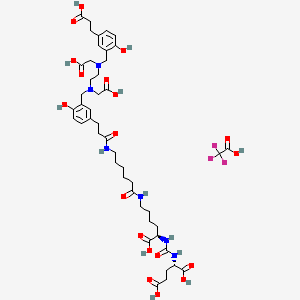
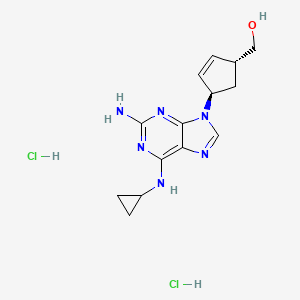
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)
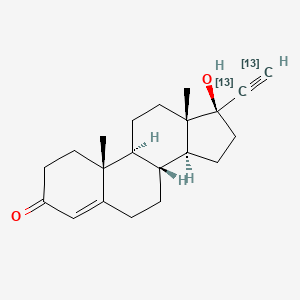
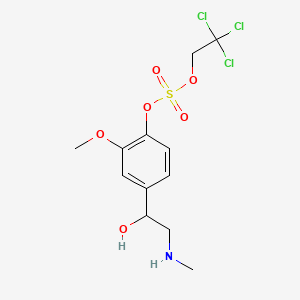
![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)
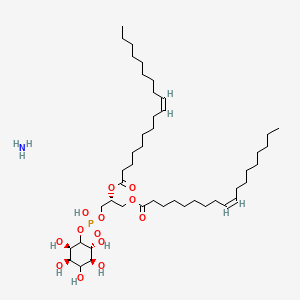
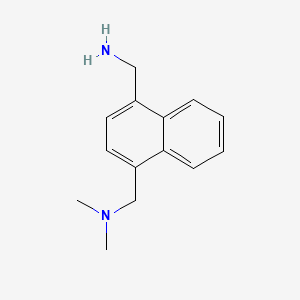
![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
![6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
